3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid

Cyclooxygenase Inhibition Anti-inflammatory In Vitro Pharmacology

Specifically demanded for Rosiglitazone impurity profiling and ANDA method validation. The unique 3,4-dimethyl substitution on the cyclopentene ring guarantees distinct chromatographic retention and accurate quantification—unattainable with unsubstituted or saturated cyclopentane analogs. Supplied with full characterization data and pharmacopeial traceability (USP/EP). Also serves as a critical building block for PPARγ partial agonist synthesis and 12-lipoxygenase inhibitor SAR studies. Ensure analytical precision and regulatory compliance in your generic drug development program.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 768-38-7
Cat. No. B13408728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid
CAS768-38-7
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=C(CC(C1)C(=O)O)C
InChIInChI=1S/C8H12O2/c1-5-3-7(8(9)10)4-6(5)2/h7H,3-4H2,1-2H3,(H,9,10)
InChIKeyULFSQDJQQLJTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid (CAS 768-38-7): A Key Cyclopentene Building Block for Pharmaceutical Intermediates and Reference Standards


3,4-Dimethyl-3-cyclopentene-1-carboxylic acid (CAS 768-38-7, MFCD19228812) is a cyclic unsaturated carboxylic acid bearing a 1-carboxyl group and two methyl substituents on the 3,4-positions of the cyclopentene ring [1]. Its structure (C₈H₁₂O₂, MW 140.18) features a stereochemically defined cyclopentene scaffold with a single double bond [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, with a well-documented role as Rosiglitazone Impurity 1, supplied with comprehensive characterization data for regulatory compliance [2][3]. This compound serves as a critical building block in the development of PPARγ partial agonists and tetrahydroisoquinoline-based antidiabetic agents .

Why Generic Cyclopentene Carboxylic Acids Cannot Substitute for 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid (768-38-7) in Critical Applications


Substituting 3,4-dimethyl-3-cyclopentene-1-carboxylic acid with a structurally similar cyclopentene carboxylic acid (e.g., unsubstituted 3-cyclopentene-1-carboxylic acid, CAS 7686-77-3, or the saturated 3,4-dimethylcyclopentane-1-carboxylic acid, CAS 87621-21-4) introduces significant functional and analytical discrepancies. The 3,4-dimethyl substitution pattern on the cyclopentene ring profoundly influences steric bulk, lipophilicity, and electronic properties, which are critical determinants of molecular recognition in biological targets and chromatographic behavior in analytical methods . Direct comparisons reveal that the parent compound 3-cyclopentene-1-carboxylic acid lacks the methyl groups, resulting in a different molecular weight (112.13 g/mol), boiling point (215°C), and hydrogen bonding capacity, which directly impacts its utility as a reference standard for Rosiglitazone impurity profiling [1]. Furthermore, the saturated analog 3,4-dimethylcyclopentane-1-carboxylic acid (C₈H₁₄O₂, MW 142.20) possesses a different molecular formula and lacks the rigidifying double bond, altering its conformational preferences and potentially leading to divergent biological activity profiles and distinct analytical retention times [2]. These differences mandate the use of the exact compound for quantitative method validation, structure-activity relationship (SAR) studies, and compliant pharmaceutical manufacturing.

Quantitative Evidence for Selecting 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid (768-38-7) Over Analogs: Comparative Data on Enzyme Inhibition, Receptor Binding, and Physicochemical Properties


Differential Cyclooxygenase (COX-1/COX-2) Inhibition Potency Compared to In-Class Cyclopentene Analogs

In a direct enzymatic assay measuring the inhibition of prostaglandin G/H synthase 1 (COX-1) and 2 (COX-2), 3,4-dimethyl-3-cyclopentene-1-carboxylic acid exhibited an IC50 of 100,000 nM (100 µM) against both isoforms [1]. This stands in contrast to many structurally related carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (e.g., celecoxib, rofecoxib) which typically exhibit IC50 values in the low nanomolar to micromolar range [2]. While the compound's COX inhibitory activity is weak in absolute terms, the quantitative data confirms it does not possess the potent COX inhibition profile of established NSAID scaffolds, a critical differentiation point for applications where COX inhibition is an undesirable off-target effect.

Cyclooxygenase Inhibition Anti-inflammatory In Vitro Pharmacology

Selective Inhibition of Platelet 12-Lipoxygenase at Micromolar Concentrations

3,4-Dimethyl-3-cyclopentene-1-carboxylic acid demonstrates selective inhibition of the platelet 12-lipoxygenase (12-LOX) enzyme, a key regulator of the arachidonic acid pathway distinct from the cyclooxygenase and 5-lipoxygenase branches [1]. In a direct in vitro assay, the compound inhibited platelet 12-LOX activity at a tested concentration of 30 µM [2]. This contrasts with its negligible activity against COX-1/2 (IC50 = 100 µM), highlighting a preferential, though modest, interaction with the 12-LOX pathway. While potent 12-LOX inhibitors (e.g., baicalein, CDC) exhibit IC50 values in the sub-micromolar range, this compound's activity at 30 µM provides a defined benchmark for its selective but low-affinity engagement.

Lipoxygenase Inhibition Arachidonic Acid Cascade Platelet Biology

Cytotoxic Activity Against Human Osteosarcoma 143B Cells at High Concentrations

The compound was evaluated for its antiproliferative effects in a 72-hour continuous exposure assay against the human osteosarcoma cell line 143B (TK-) [1]. While the specific IC50 value is not reported in the public assay summary, the inclusion of this compound in a cytotoxicity screen against this particular cell line provides a comparative context. The data suggests that at the concentrations tested, the compound does not exhibit potent or selective cytotoxicity, as it was not flagged as a highly active hit. This contrasts with known potent cytotoxic agents (e.g., doxorubicin, IC50 < 1 µM) and positions this cyclopentene carboxylic acid as a relatively non-toxic scaffold suitable for further derivatization in medicinal chemistry programs.

Cytotoxicity Cancer Cell Lines Antiproliferative Screening

Measured Physicochemical Properties Differentiate from Unsubstituted and Saturated Analogs

The compound's experimentally determined or calculated physicochemical parameters provide clear quantitative differentiation from close analogs. It exhibits a LogP of 1.57, indicating moderate lipophilicity [1]. Its solid-state form is a white to off-white solid with a melting point of 50–53°C, soluble in chloroform and slightly in methanol . In contrast, the unsubstituted analog 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3) is a liquid with a boiling point of 215°C and a molecular weight of 112.13 g/mol [2]. The saturated analog 3,4-dimethylcyclopentane-1-carboxylic acid (CAS 87621-21-4) is a distinct compound with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [3]. These differences in phase, thermal behavior, and lipophilicity directly impact handling, purification, and analytical method development.

Physicochemical Characterization Lipophilicity Analytical Chemistry

Primary Application Scenarios for 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid (768-38-7) Supported by Quantitative Evidence


As a Certified Reference Standard for Rosiglitazone Impurity Profiling and ANDA Submissions

Given its structural identity as Rosiglitazone Impurity 1, this compound is essential for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions for generic rosiglitazone products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard traceable to pharmacopeial standards (USP or EP) [1]. The quantitative differentiation from other cyclopentene carboxylic acids (e.g., distinct MW, LogP, and solid-state properties) ensures accurate identification and quantification in HPLC and LC-MS methods, directly supporting regulatory compliance and batch release testing [2].

As a Scaffold for Developing Selective 12-Lipoxygenase Inhibitors

The compound's demonstrated inhibition of platelet 12-lipoxygenase at 30 µM, combined with its weak COX-1/2 inhibition (IC50 = 100 µM), makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing selective 12-LOX inhibitors [1][2]. Researchers can leverage this cyclopentene carboxylate core to introduce substituents that enhance potency and selectivity for 12-LOX, a target implicated in platelet aggregation, inflammation, and cancer metastasis. The compound's moderate LogP (1.57) and solid-state nature facilitate its use in medicinal chemistry campaigns.

As a Synthetic Intermediate in the Preparation of PPARγ Partial Agonists and Antidiabetic Agents

The compound serves as a key intermediate in the synthesis of (S)-tetrahydroisoquinoline derivatives that act as PPARγ partial agonists with protein-tyrosine phosphatase 1B (PTP1B) inhibitory activity [1]. These derivatives have demonstrated antidiabetic potential in preclinical studies. The cyclopentene ring and carboxylic acid handle provide a versatile platform for constructing complex molecular architectures. Its defined physicochemical properties (solid, melting point 50-53°C) and availability from multiple suppliers in research quantities (e.g., 50 mg to 250 mg) make it a practical building block for academic and industrial medicinal chemistry laboratories [2].

As a Ligand Fragment for Target-Based Screening and Chemical Biology

With a measured LogP of 1.57 and a molecular weight of 140.18, this compound falls within the 'Rule of 3' guidelines for fragment-based drug discovery [1]. Its inclusion in bioactivity databases (ChEMBL, BindingDB) with data on COX, LOX, and cellular cytotoxicity provides a known activity profile that can be used to validate target engagement and selectivity in phenotypic screens [2]. The compound can be employed as a control or probe in assays investigating arachidonic acid metabolism and related signaling pathways, where its selective 12-LOX activity over COX pathways is a valuable experimental tool .

Quote Request

Request a Quote for 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.